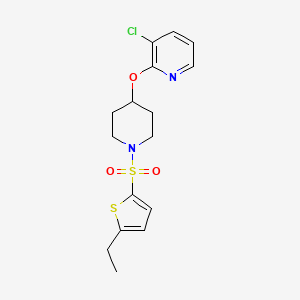

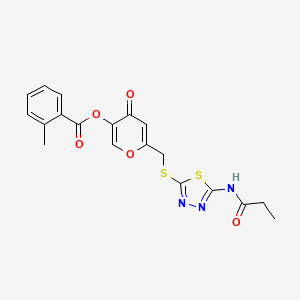

3-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Hydrogen-bonding Patterns and Supramolecular Architecture

The study of hydrogen-bonding patterns in related pyrimethamine compounds has shown how sulfonate groups interact with protonated rings, forming cyclic hydrogen-bonded motifs. This research provides insights into the molecular architecture that could be relevant for understanding the behavior of 3-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine in various chemical contexts, including its potential for forming supramolecular structures (Nirmalram & Muthiah, 2010).

Chemical Reactivity and Synthesis of Derivatives

Research on 4-dicyanomethylene-1,2,6-thiadiazines, which share structural motifs with the chemical , highlights the reactivity of such compounds towards nucleophiles, leading to a variety of derivatives. This study provides a foundation for understanding the synthetic versatility of this compound, which could be applied in the synthesis of new materials or biologically active compounds (Koutentis & Rees, 2000).

Antimicrobial Activity of Heterocyclic Compounds

Studies on new heterocycles based on sulfonamide and pyrazole frameworks, such as those related to this compound, indicate the potential for antimicrobial activity. These findings suggest the possibility of developing novel antimicrobial agents from similar compounds, leveraging their unique chemical structures for therapeutic applications (El‐Emary, Al-muaikel, & Moustafa, 2002).

Development of Pharmacological Agents

The development of compounds like AZD1283, which utilizes structural components similar to this compound, illustrates the potential for creating selective and reversible antagonists for therapeutic targets such as the P2Y12 receptor. This research underscores the utility of such compounds in the synthesis of drugs with specific pharmacological profiles (Andersen et al., 2013).

Exploration of Photoluminescence and Molecular Packing

Investigations into the synthesis and optical properties of related chlorophyll derivatives appending a pyridyl group have revealed significant red-shift absorptions and photoluminescence properties. These studies suggest that compounds like this compound could be explored for their optical properties, potentially leading to applications in materials science or sensor development (Yamamoto & Tamiaki, 2015).

properties

IUPAC Name |

3-chloro-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S2/c1-2-13-5-6-15(23-13)24(20,21)19-10-7-12(8-11-19)22-16-14(17)4-3-9-18-16/h3-6,9,12H,2,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJQXRHVMMHUDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide](/img/structure/B2721689.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide](/img/structure/B2721694.png)

![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2721695.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2721696.png)

![N-Ethyl-N-[2-[[1-(2-fluorobenzoyl)piperidin-4-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2721699.png)

![N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide](/img/structure/B2721702.png)

![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)

![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)

![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)